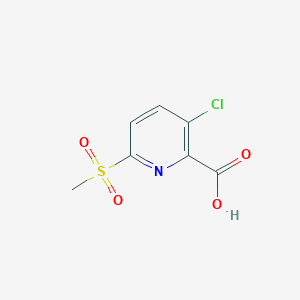![molecular formula C19H16ClNO3 B3379990 1-{4-[(2-Chloroquinolin-3-yl)methoxy]-3-methoxyphenyl}ethan-1-one CAS No. 1803583-83-6](/img/structure/B3379990.png)
1-{4-[(2-Chloroquinolin-3-yl)methoxy]-3-methoxyphenyl}ethan-1-one
Vue d'ensemble
Description
“1-{4-[(2-Chloroquinolin-3-yl)methoxy]-3-methoxyphenyl}ethan-1-one” is a chemical compound with the molecular formula C19H16ClNO3 . It is related to quinoline derivatives, which are known to have interesting biological properties ranging from microbial activity to cytotoxicity .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. An efficient and regioselective O-alkylation of amides with a variety of electrophiles in the presence of silver nanoparticles has been used. The reaction of equimolar 3-acetyl-6-chloro-4-phenylquinolin-2 (1 H )-one and 2-chloro-3- (chloromethyl)quinolines in the presence of silver nanoparticles in DMSO solution under reflux condition leads to the formation of related compounds .
Mécanisme D'action
Target of Action
Quinoline derivatives, which are structurally similar, have been known to inhibit mammalian topoisomerase ii , a crucial enzyme involved in DNA replication and transcription.
Mode of Action
Quinoline derivatives are known to interact with their targets, such as topoisomerase ii, leading to inhibition of the enzyme’s activity . This interaction can result in the prevention of DNA replication and transcription, thereby inhibiting the growth and proliferation of cells.
Pharmacokinetics
Quinoline derivatives have been used to impart desired pharmacological and pharmacokinetic properties to quinolone antibiotics , suggesting that they may have favorable bioavailability.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-{4-[(2-Chloroquinolin-3-yl)methoxy]-3-methoxyphenyl}ethan-1-one in lab experiments is its ability to selectively target certain enzymes and signaling pathways. This makes it a useful tool for studying the mechanisms of inflammation and cancer. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are many future directions for the study of 1-{4-[(2-Chloroquinolin-3-yl)methoxy]-3-methoxyphenyl}ethan-1-one. One area of research is the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Another area of research is the use of this compound as a probe in the study of protein-ligand interactions. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity.
Applications De Recherche Scientifique
1-{4-[(2-Chloroquinolin-3-yl)methoxy]-3-methoxyphenyl}ethan-1-one has been studied for its potential applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology. This compound has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has also been studied for its potential use as a probe in the study of protein-ligand interactions.
Propriétés
IUPAC Name |
1-[4-[(2-chloroquinolin-3-yl)methoxy]-3-methoxyphenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c1-12(22)13-7-8-17(18(10-13)23-2)24-11-15-9-14-5-3-4-6-16(14)21-19(15)20/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTMXAYRUPYHPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC2=CC3=CC=CC=C3N=C2Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901166757 | |
| Record name | Ethanone, 1-[4-[(2-chloro-3-quinolinyl)methoxy]-3-methoxyphenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901166757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1803583-83-6 | |
| Record name | Ethanone, 1-[4-[(2-chloro-3-quinolinyl)methoxy]-3-methoxyphenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803583-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-[4-[(2-chloro-3-quinolinyl)methoxy]-3-methoxyphenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901166757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[(4-Tert-butylphenyl)methyl]sulfanyl}acetic acid](/img/structure/B3379913.png)




![4-([1,1'-Biphenyl]-4-yl)piperidin-4-ol hydrochloride](/img/structure/B3379952.png)



![3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid](/img/structure/B3379984.png)


![14-Methoxy-7-(morpholin-4-yl)-2-oxa-4,6,9-triazatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaen-10-one](/img/structure/B3380020.png)